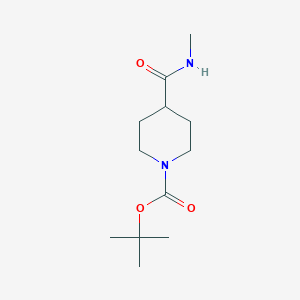

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-9(6-8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKSHDLVXHJHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373783 | |

| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544696-01-7 | |

| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a key synthetic intermediate characterized by a piperidine core, a common structural motif in a vast array of approved pharmaceutical agents. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methylcarbamoyl moiety at the 4-position renders this molecule a valuable building block in drug discovery. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective chemical modifications at other positions of the molecule. The methylcarbamoyl group can participate in hydrogen bonding and other non-covalent interactions, which is often crucial for the binding of a drug molecule to its biological target.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly accessible databases, its synthesis and utility can be inferred from the well-established chemistry of related N-Boc piperidine derivatives. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, applications in drug development, and analytical characterization, based on established principles and data from closely related analogues.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into larger molecules. Below is a table of predicted and expected properties based on its structure and data from similar compounds.

| Property | Expected Value |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. |

| Melting Point | Expected to be in the range of 100-150 °C, typical for similar N-Boc piperidine amides. |

| Boiling Point | > 300 °C (decomposes) |

| pKa | The piperidine nitrogen is protected and therefore not basic. The amide proton is weakly acidic. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound typically proceeds via the amidation of a carboxylic acid precursor. A common and reliable method involves the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with methylamine using a suitable coupling agent.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and methylamine.

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent)

-

Methylamine solution (e.g., 2 M in THF, 1.2 equivalents)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DMF.

-

Addition of Base: Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

-

Activation of Carboxylic Acid: Add HBTU to the reaction mixture and stir for 20-30 minutes. The formation of the active ester can be monitored by TLC.

-

Amine Addition: Slowly add the methylamine solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and does not interfere with the coupling reaction.

-

HBTU: A common and efficient peptide coupling reagent that minimizes side reactions and racemization (if applicable).

-

DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to deprotonate the amine if it is used as a salt.

-

Aqueous Work-up: Removes DMF and water-soluble byproducts. The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic impurities.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to adopt a low-energy chair conformation that can orient substituents in well-defined spatial arrangements. The introduction of a methylcarbamoyl group at the 4-position of the N-Boc protected piperidine ring provides a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Key Roles in Medicinal Chemistry:

-

Scaffold for Library Synthesis: The Boc-protected piperidine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized. This allows for the rapid generation of diverse compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The piperidine ring can improve the aqueous solubility and overall drug-like properties of a lead compound.

-

Enhancement of Biological Activity and Selectivity: The rigid chair conformation of the piperidine ring can pre-organize the substituents for optimal binding to a biological target, leading to increased potency and selectivity.

-

Metabolic Stability: The piperidine ring is generally more metabolically stable than other acyclic or aromatic linkers.

Conceptual Role in Drug Design

Caption: Conceptual pathway from the intermediate to a drug candidate.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.- A doublet at ~2.7 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.5-2.0 ppm and 2.8-4.2 ppm for the piperidine ring protons.- A broad singlet or quartet for the amide N-H proton. |

| ¹³C NMR | - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.- A signal at ~80 ppm for the quaternary carbon of the tert-butyl group.- A signal at ~26 ppm for the N-methyl carbon.- Signals in the range of 25-45 ppm for the piperidine ring carbons.- A signal at ~155 ppm for the carbamate carbonyl carbon.- A signal at ~175 ppm for the amide carbonyl carbon. |

| FT-IR | - A strong C=O stretching band for the carbamate at ~1680 cm⁻¹.- A strong C=O stretching band for the amide (Amide I) at ~1640 cm⁻¹.- An N-H stretching band at ~3300 cm⁻¹.- C-H stretching bands in the range of 2850-3000 cm⁻¹. |

| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ at m/z = 243.17.- Expected [M+Na]⁺ at m/z = 265.15. |

| HPLC | - A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound, a valuable building block for researchers and scientists in the field of drug discovery. Its versatile chemistry and the prevalence of the piperidine scaffold in pharmaceuticals ensure its continued importance in the development of new therapeutic agents.

References

There are no specific references for the named compound due to the lack of a designated CAS number in public databases. The information provided is based on general organic chemistry principles and data from structurally related compounds found in chemical supplier catalogs and scientific literature on piperidine chemistry.

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Introduction

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, is a bifunctional molecule incorporating a Boc-protected piperidine ring and a methylcarbamoyl group. The piperidine scaffold is a prevalent feature in a multitude of approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methylcarbamoyl moiety, on the other hand, can engage in crucial hydrogen bonding interactions with biological targets. Consequently, a comprehensive understanding of the physical and chemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals to ensure the reproducibility of synthetic routes, the purity of the final compounds, and the overall success of a drug development campaign.

This technical guide provides a detailed overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document outlines robust, field-proven methodologies for the determination of its key physical characteristics. The protocols described herein are designed to be self-validating, providing the user with the necessary tools to generate reliable and reproducible data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties can be accurately predicted through computational models, experimental verification is crucial for regulatory submissions and process development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem[1] |

| Molecular Weight | 242.31 g/mol | PubChem[1] |

| CAS Number | 879488-41-2 | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available in cited literature | - |

| Boiling Point | Not available in cited literature | - |

| Solubility | Not available in cited literature | - |

| Predicted XlogP | 0.9 | PubChem[1] |

| Predicted Mass Spectrum | [M+H]⁺: 243.17032 | PubChem[1] |

Experimental Characterization Methodologies

The following sections detail the standard experimental protocols for determining the key physical properties of this compound. The rationale behind each technique is explained to provide a deeper understanding of the experimental choices.

Melting Point Determination

The melting point of a solid crystalline organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

A digital melting point apparatus, such as a Mel-Temp, offers a precise and reproducible method for this determination.

Protocol:

-

Sample Preparation: Finely grind a small amount of the compound to ensure uniform heat transfer.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in the heating block of the apparatus.

-

Ramp Rate: Set the initial heating rate to a rapid value (e.g., 10-20°C/min) to quickly determine an approximate melting range.

-

Refined Measurement: Allow the apparatus to cool and then perform a second measurement with a slower heating rate (1-2°C/min) starting from approximately 20°C below the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point). The melting range is the difference between these two temperatures.

Causality of Experimental Choices:

-

Fine Grinding: Ensures that the entire sample melts uniformly, leading to a more accurate and sharper melting range.

-

Slow Heating Rate: A slow ramp rate around the melting point is crucial to allow the system to remain in thermal equilibrium, providing a more precise determination of the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for designing appropriate reaction conditions, purification procedures, and formulations.

A tiered approach is often employed, starting with a qualitative assessment followed by a more precise quantitative measurement if required.

Qualitative Solubility Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate vial, add a small, pre-weighed amount of the compound (e.g., 1-5 mg).

-

Observation: Agitate the mixture at a constant temperature (e.g., 25°C) and visually observe for dissolution.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Quantitative Solubility Protocol (Shake-Flask Method):

-

Saturated Solution Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or centrifuge the mixture.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a validated analytical technique such as HPLC-UV or LC-MS.

Causality of Experimental Choices:

-

Range of Solvents: Using a diverse set of solvents provides a comprehensive solubility profile, which is invaluable for process development.

-

Equilibration Time: Allowing sufficient time for equilibration in the shake-flask method is essential to ensure that the measured concentration represents the true thermodynamic solubility.

Caption: Workflow for Solubility Determination.

Thermal Stability Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify the loss of volatiles.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert or oxidative atmosphere.

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

Causality of Experimental Choices:

-

Inert Atmosphere: Using an inert atmosphere in both DSC and TGA prevents oxidative degradation of the sample, allowing for the study of its intrinsic thermal properties.

-

Controlled Heating Rate: A consistent and controlled heating rate is essential for obtaining reproducible and accurate thermal data.

Caption: Workflow for Thermal Analysis (DSC & TGA).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

HPLC System:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Causality of Experimental Choices:

-

Reversed-Phase Chromatography: This is the most common mode of HPLC for pharmaceutical analysis due to its versatility and applicability to a wide range of compound polarities.

-

Gradient Elution: A gradient is often necessary to ensure the elution of both the main compound and any potential impurities with different polarities within a reasonable timeframe.

-

UV Detection: UV detection is a robust and widely applicable detection method for compounds containing chromophores.

Caption: Workflow for HPLC Purity Assessment.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. While experimental data for this specific compound is limited in the public domain, the detailed methodologies presented herein empower researchers to generate high-quality, reliable data. A thorough understanding of these physical properties is a critical foundation for the successful application of this important building block in drug discovery and development.

References

-

PubChem. This compound. [Link]. Accessed January 17, 2026.[1]

-

U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]. Accessed January 17, 2026.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]. Accessed January 17, 2026.

- Giron, D. Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta. 1995, 248, 1-59.

- Avdeef, A. Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews. 2007, 59(7), 568-590.

Sources

An In-Depth Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its structural attributes, a robust synthetic protocol, detailed spectroscopic analysis, and its strategic role in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of the N-Boc Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics across a wide range of disease areas, from oncology to neuroscience.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal core for optimizing drug-target interactions. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a critical synthetic advantage: it deactivates the otherwise reactive secondary amine, allowing for precise chemical modifications at other positions on the ring.[3] The Boc group is prized for its stability in various reaction conditions and its clean, straightforward removal under mild acidic conditions.

This compound exemplifies this principle, combining the N-Boc protected piperidine core with a methylcarboxamide functional group at the 4-position. This specific functionalization makes it a highly valuable intermediate for building complex molecules, where the methylamide moiety can engage in crucial hydrogen bonding interactions within a biological target.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₂₂N₂O₃ | - |

| Molecular Weight | 242.32 g/mol | - |

| CAS Number | Not publicly assigned | - |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Inferred |

Structural Elucidation and Spectroscopic Profile

The chemical structure defines the reactivity and utility of the molecule. Its key features are the piperidine ring held in a chair conformation, the sterically bulky tert-butyl protecting group on the nitrogen, and the N-methylated carboxamide group at the C4 position.

Caption: Synthetic workflow for the target compound from isonipecotic acid.

Field-Proven Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and robust purification to ensure high purity of the final product.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Reaction Setup: To a solution of isonipecotic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 equiv.). Stir at room temperature until all solids dissolve.

-

Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in 1,4-dioxane dropwise over 30 minutes.

-

Causality Insight: The basic condition (NaOH) deprotonates the carboxylic acid and ensures the piperidine nitrogen is a free amine, making it nucleophilic enough to attack the Boc anhydride. Performing the addition at 0 °C controls the exothermicity of the reaction.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) by spotting an acidified aliquot of the reaction mixture against the starting material.

-

Work-up and Isolation: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

-

Trustworthiness Check: The product, being a carboxylic acid, is soluble in basic water but will precipitate upon acidification. This selective precipitation is a key purification step.

-

-

Purification: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield 1-Boc-piperidine-4-carboxylic acid, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Activation of Carboxylic Acid: Dissolve 1-Boc-piperidine-4-carboxylic acid (1 equiv.), 1-hydroxybenzotriazole (HOBt, 1.2 equiv.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes.

-

Expertise Insight: The combination of EDC and HOBt is a classic choice for minimizing racemization and improving the efficiency of amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester, a better acylating agent.

-

-

Amide Coupling: Add methylamine (a 2.0 M solution in THF or a 40% aqueous solution, 1.5 equiv.) dropwise to the activated acid solution at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Self-Validation: The acidic wash removes any basic residues (like unreacted methylamine or EDC byproducts), while the basic wash removes any acidic residues (like unreacted HOBt or the starting acid). This ensures a cleaner crude product.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the title compound as a pure white solid.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The Boc-protected nitrogen allows for extensive modification of other parts of a parent molecule, after which the Boc group can be removed to reveal the piperidine nitrogen for further functionalization. [2]

Caption: Acid-mediated deprotection to reveal the reactive piperidine nitrogen.

This deprotected core, N-methylpiperidine-4-carboxamide, is a valuable scaffold for:

-

Kinase Inhibitors: The piperidine can serve as a central scaffold to orient pharmacophores that bind within the ATP-binding pocket of kinases. [2]* CNS Agents: The piperidine motif is common in drugs targeting the central nervous system. The free nitrogen can be functionalized to modulate properties like blood-brain barrier penetration and receptor affinity. [2]* GPCR Ligands: The free nitrogen is often alkylated or arylated to introduce groups that interact with G-protein coupled receptors.

The ability to perform chemistry elsewhere on a complex molecule before revealing the piperidine nitrogen makes this building block a powerful tool for convergent synthesis, significantly accelerating the discovery and development of new chemical entities. [1][3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of complex, biologically active molecules. Its synthesis is robust and scalable, relying on well-established and high-yielding chemical transformations. A detailed understanding of its structural and spectroscopic characteristics, as presented in this guide, allows for its confident application in multi-step synthetic campaigns. For drug discovery teams, the mastery of such building blocks is fundamental to navigating the path from initial hit to viable clinical candidate.

References

-

Štefane, B., & Požgan, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3328. [Link]

-

Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2294. [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Supporting Information. (n.d.). [Source not further specified, likely a journal][Link]

-

PubChem. (n.d.). Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PubChem. (n.d.). tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydrot[4][5][6]riazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

This guide provides an in-depth technical overview of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and analytical characterization, and highlights its applications in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a piperidine scaffold, a common motif in many approved drugs due to its favorable physicochemical and metabolic properties.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methylcarbamoyl group at the 4-position allows for selective chemical modifications, making it a versatile intermediate in organic synthesis.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C12H22N2O3 | [3] |

| Molecular Weight | 242.31 g/mol | [4] |

| Monoisotopic Mass | 242.16304 Da | [3] |

| Appearance | Typically a solid | [2] |

| CAS Number | Not explicitly available | |

| Predicted XlogP | 0.9 | [3] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process commencing with readily available piperidine precursors. The strategic introduction of the Boc protecting group and the subsequent functionalization at the 4-position are critical for a successful synthesis.[5]

Synthetic Workflow

A general synthetic strategy involves the protection of the piperidine nitrogen, followed by the introduction of the methylcarbamoyl group.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of N-Boc-piperidine-4-carboxylic acid with methylamine to yield the target compound.

Materials:

-

N-Boc-piperidine-4-carboxylic acid

-

Methylamine (solution in THF or as hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methylamine hydrochloride (1.5 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the methyl group of the carbamoyl moiety (a doublet around 2.8 ppm, coupled to the NH proton). The NH proton will appear as a quartet or broad signal.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carbamoyl groups, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the methyl carbon of the carbamoyl group.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The predicted mass-to-charge ratios (m/z) for common adducts are presented below.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.17032 |

| [M+Na]⁺ | 265.15226 |

| [M+NH₄]⁺ | 260.19686 |

| [M+K]⁺ | 281.12620 |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique to assess the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid or formic acid. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for reactions at the methylcarbamoyl nitrogen or, after deprotection, at the piperidine nitrogen, providing a versatile handle for further chemical elaboration.[1][6]

Role as a Synthetic Intermediate

The utility of this compound is demonstrated in its application in the development of therapeutic agents targeting various diseases. For instance, derivatives of this scaffold have been explored as inhibitors of enzymes implicated in Alzheimer's disease and as potential antiviral agents.[1] The piperidine core is a privileged structure in medicinal chemistry, known for its ability to bind to multiple biological targets.[1]

Caption: Role as an intermediate in the synthesis of Active Pharmaceutical Ingredients.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C12H22N2O3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate | C12H22N2O3 | CID 648128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

Introduction: The Significance of Boc-4-(methylcarbamoyl)piperidine in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-4-(methylcarbamoyl)piperidine

Prepared by a Senior Application Scientist

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting a diverse range of biological entities. Within this class of compounds, N-Boc protected piperidines are crucial intermediates, offering robust protection of the piperidine nitrogen that facilitates selective synthetic manipulations at other positions of the ring.

Boc-4-(methylcarbamoyl)piperidine, specifically, is a versatile synthetic intermediate. The methylcarbamoyl moiety at the 4-position serves as a key interaction domain or a precursor for more complex functional groups. The tert-butoxycarbonyl (Boc) protecting group ensures the piperidine nitrogen remains unreactive during coupling reactions and can be removed under mild acidic conditions in later synthetic steps. This guide provides a comprehensive overview of a field-proven method for the synthesis of Boc-4-(methylcarbamoyl)piperidine, followed by a detailed protocol for its structural characterization, designed for researchers and professionals in drug development and organic synthesis.

Part 1: Synthesis via Amide Coupling

The most direct and widely employed strategy for the synthesis of Boc-4-(methylcarbamoyl)piperidine is the amide coupling reaction between its constituent precursors: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) and methylamine. The formation of the amide bond, a thermodynamically favorable but kinetically slow process, necessitates the activation of the carboxylic acid moiety.[1][2] This is typically achieved using a variety of coupling reagents.

This guide details a common and highly efficient protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. HATU is renowned for its high efficiency, rapid reaction times, and suppression of side reactions, making it an excellent choice for this transformation.[1][3]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Boc-4-(methylcarbamoyl)piperidine.

Detailed Experimental Protocol

Materials and Reagents:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Methylamine (e.g., 40% solution in water or 2.0 M in THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (approximately 0.2 M concentration).

-

Base and Coupling Agent Addition: Add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of HATU (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. The activation of the carboxylic acid is the key to facilitating the subsequent nucleophilic attack by the amine.[3]

-

Amine Addition: Slowly add methylamine solution (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF and unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Boc-4-(methylcarbamoyl)piperidine as a white solid.

Part 2: Structural Characterization

Confirming the identity and purity of the synthesized Boc-4-(methylcarbamoyl)piperidine is a critical, self-validating step. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides unambiguous structural confirmation.[3][4][5]

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized product.

Expected Analytical Data

The following table summarizes the expected data from the primary characterization techniques for Boc-4-(methylcarbamoyl)piperidine (C₁₂H₂₂N₂O₃, Molecular Weight: 242.32 g/mol ).

| Technique | Expected Result | Interpretation |

| ¹H NMR | δ ~ 5.5-6.0 (br s, 1H)δ ~ 4.0 (br d, 2H)δ ~ 2.75 (d, 3H)δ ~ 2.70 (t, 2H)δ ~ 2.20 (m, 1H)δ ~ 1.80 (d, 2H)δ ~ 1.60 (m, 2H)δ ~ 1.45 (s, 9H) | Amide N-H proton.Piperidine protons adjacent to nitrogen (axial).Methyl group of the amide, coupled to N-H.Piperidine protons adjacent to nitrogen (equatorial).Piperidine proton at C4.Piperidine protons.Piperidine protons.9 protons of the tert-butyl group (Boc). |

| ¹³C NMR | δ ~ 175.0δ ~ 154.8δ ~ 79.5δ ~ 43.5δ ~ 42.0δ ~ 28.5δ ~ 28.4δ ~ 26.2 | Amide carbonyl carbon.Carbamate (Boc) carbonyl carbon.Quaternary carbon of the Boc group.Piperidine carbons adjacent to nitrogen (C2, C6).Piperidine carbon at C4.Piperidine carbons (C3, C5).Methyl carbons of the Boc group.Methyl carbon of the amide. |

| FTIR | ~ 3300 cm⁻¹ (broad)~ 2970, 2860 cm⁻¹~ 1685 cm⁻¹ (strong)~ 1640 cm⁻¹ (strong)~ 1550 cm⁻¹ (strong) | N-H stretch of the secondary amide.C-H aliphatic stretches.C=O stretch of the Boc carbamate.C=O stretch of the amide (Amide I band).N-H bend of the amide (Amide II band). |

| ESI-MS | m/z = 243.17 [M+H]⁺m/z = 187.13 [M-C₄H₈+H]⁺ | Protonated molecular ion.Fragment corresponding to the loss of isobutylene from the Boc group. |

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of Boc-4-(methylcarbamoyl)piperidine, a valuable intermediate for pharmaceutical research and development. The described amide coupling protocol is efficient and scalable. Furthermore, the comprehensive characterization data provided serves as a benchmark for researchers to verify the structural integrity and purity of their synthesized material. Adherence to these detailed protocols will ensure the reliable production of this key building block, enabling the advancement of complex synthetic campaigns in medicinal chemistry.

References

-

Juhasz, M., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2812. Available at: [Link]

-

Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

-

PubChem. 1-Boc-4-Methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B, 1079-1084. Available at: [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

iChemical. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Available at: [Link]

-

ResearchGate. (2013). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

-

Langer, P., et al. (2016). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 12, 1108-1113. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N-Boc-4-(methylcarbamoyl)piperidine Derivatives

Abstract

The N-Boc-4-(methylcarbamoyl)piperidine scaffold represents a promising, yet underexplored, chemotype in modern drug discovery. Its unique structural features, combining a conformationally restricted piperidine ring with a hydrogen-bond-donating methylcarbamoyl group, suggest a high potential for targeted interactions with various biological macromolecules. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and methodologies for the evaluation of this class of compounds. Drawing on structure-activity relationships of closely related piperidine derivatives, we will particularly focus on their potential as enzyme inhibitors, notably in the context of neurodegenerative and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The N-Boc-4-(methylcarbamoyl)piperidine Scaffold - A Privileged Structure in Drug Discovery?

The piperidine ring is a ubiquitous motif in a vast number of natural products and clinically approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an ideal building block for creating ligands with high affinity and selectivity for biological targets.[1] The incorporation of an N-tert-butoxycarbonyl (Boc) protecting group offers synthetic tractability, allowing for selective modifications at other positions of the piperidine ring while preventing unwanted side reactions at the nitrogen atom.[3]

The focus of this guide, the N-Boc-4-(methylcarbamoyl)piperidine core, introduces a critical functional group at the 4-position: a methylcarbamoyl moiety. This group is of particular interest due to its hydrogen bonding capabilities and its presence in known inhibitors of various enzymes, particularly serine hydrolases. While direct biological data for this specific scaffold is emerging, the structural analogy to known bioactive molecules, such as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and acetylcholinesterase (AChE), provides a strong rationale for its investigation.[4][5] This guide will, therefore, explore the potential biological activities of N-Boc-4-(methylcarbamoyl)piperidine derivatives, with a focus on these two important enzyme targets implicated in a range of pathologies, from pain and inflammation to neurodegenerative disorders.

Synthetic Strategies for N-Boc-4-(methylcarbamoyl)piperidine Derivatives

The synthesis of N-Boc-4-(methylcarbamoyl)piperidine derivatives is typically achieved through a convergent and synthetically flexible route starting from commercially available piperidine precursors. The general strategy involves the formation of an amide bond between a suitable N-Boc-piperidine-4-carboxylic acid derivative and methylamine.

A representative synthetic workflow is depicted below:

Caption: General synthetic workflow for N-Boc-4-(methylcarbamoyl)piperidine derivatives.

Experimental Protocol: Synthesis of a Representative N-Boc-4-(methylcarbamoyl)piperidine Derivative

This protocol outlines a standard procedure for the synthesis of the parent N-Boc-4-(methylcarbamoyl)piperidine.

Materials:

-

N-Boc-piperidine-4-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Methylamine (solution in THF or as hydrochloride salt)

-

Triethylamine (if using methylamine hydrochloride)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Carboxylic Acid Activation: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.

-

Amide Coupling: To the activated carboxylic acid solution, add a solution of methylamine (1.5 eq) in THF (or methylamine hydrochloride with 2.0 eq of triethylamine). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-Boc-4-(methylcarbamoyl)piperidine derivative.

Potential Biological Activities and Mechanisms of Action

The presence of the methylcarbamoyl group is a strong indicator that derivatives of this scaffold may act as inhibitors of enzymes that have a serine, cysteine, or threonine residue in their active site, particularly serine hydrolases. The carbamoyl moiety can act as a "warhead," leading to covalent modification of the catalytic serine residue, often resulting in irreversible inhibition.[4]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide.[4] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4] Several classes of piperidine- and piperazine-based carbamates and ureas have been identified as potent FAAH inhibitors.[6][7]

The proposed mechanism of action involves the nucleophilic attack of the catalytic serine residue of FAAH on the carbonyl carbon of the carbamoyl group of the inhibitor. This forms a transient tetrahedral intermediate that subsequently collapses, leading to the carbamoylation of the serine residue and inactivation of the enzyme.

Caption: Proposed mechanism of FAAH inhibition by carbamoylating agents.

Inhibition of Acetylcholinesterase (AChE)

AChE is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[5] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[5] The carbamate functional group is a well-established pharmacophore for AChE inhibition, with drugs like rivastigmine operating through a similar carbamoylation mechanism. Several piperidine derivatives have been reported as potent AChE inhibitors.[8][9]

Structure-Activity Relationship (SAR) Insights from Related Piperidine Derivatives

While specific SAR data for N-Boc-4-(methylcarbamoyl)piperidine derivatives is not yet widely available, valuable insights can be drawn from studies on analogous piperidine-based enzyme inhibitors.

-

Substitution on the Piperidine Ring: Modifications at other positions of the piperidine ring can significantly impact potency and selectivity. For instance, in a series of N-benzylpiperidine derivatives targeting AChE, bulky substituents on the benzamide moiety led to a substantial increase in activity.[8]

-

Nature of the Carbamoyl Group: The substituents on the carbamoyl nitrogen can influence the electrophilicity of the carbonyl carbon and the overall lipophilicity of the molecule, thereby affecting both potency and pharmacokinetic properties.

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for optimal interaction with the enzyme's active site.

Table 1: Exemplary Biological Activity of Related Piperidine Derivatives

| Compound Class | Target Enzyme | Reported IC50 Values | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | 0.56 nM | [8] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 µM | [5] |

| N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) | Fatty Acid Amide Hydrolase (FAAH) | 16.2 nM | [4] |

| Piperidine Carbamate Derivatives | Monoacylglycerol Lipase (MAGL) | Potent inhibition observed | [6] |

Note: The data presented in this table is for structurally related compounds and should be considered as indicative of the potential activity of N-Boc-4-(methylcarbamoyl)piperidine derivatives.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel N-Boc-4-(methylcarbamoyl)piperidine derivatives, a systematic screening approach is necessary. Below are detailed protocols for primary in vitro assays for FAAH and AChE inhibition.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

-

Human recombinant FAAH

-

FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide - AAMCA)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

FAAH assay buffer

-

Test compound solution (final DMSO concentration ≤ 1%)

-

FAAH enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate solution to each well to initiate the reaction.

-

Measurement: Immediately measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically for 15-30 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compounds dissolved in DMSO

-

96-well clear microplates

-

Absorbance plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCI in water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (final DMSO concentration ≤ 1%)

-

DTNB solution

-

-

Pre-incubation: Add the AChE solution to each well and incubate at room temperature for 10-15 minutes.

-

Reaction Initiation: Add the ATCI solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes.

-

Data Analysis: Determine the rate of reaction (change in absorbance per minute). Calculate the percentage of inhibition and determine the IC50 value as described for the FAAH assay.

Conclusion and Future Directions

The N-Boc-4-(methylcarbamoyl)piperidine scaffold holds considerable promise as a source of novel bioactive compounds. Based on compelling evidence from structurally related molecules, derivatives of this class are prime candidates for investigation as inhibitors of serine hydrolases, including FAAH and AChE. The synthetic accessibility and the potential for diversification make this an attractive scaffold for medicinal chemistry campaigns.

Future research should focus on the synthesis and systematic biological evaluation of a library of N-Boc-4-(methylcarbamoyl)piperidine derivatives to establish concrete structure-activity relationships. Further studies should also include evaluation of their selectivity against a panel of related enzymes and assessment of their pharmacokinetic properties to gauge their potential as therapeutic agents. The in-depth technical guidance provided herein serves as a foundational framework for initiating such investigations.

References

-

Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 131(47), 17728–17739. [Link]

-

Caprioglio, D., et al. (2013). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 56(1), 234-246. [Link]

-

Dahlhaus, H., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 8(3), 616-620. [Link]

-

Riley, D. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

-

Kato, M., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 46(1), 97-105. [Link]

-

Felder, C. C., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(14), 1957-1966. [Link]

- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.

-

Elek, M., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000344. [Link]

-

Dahlhaus, H., Hanekamp, W., & Lehr, M. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 8(3), 616-620. [Link]

-

Tong, W., Collantes, E. R., Chen, Y., & Welsh, W. J. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(2), 380-387. [Link]

-

Szymański, P., et al. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. European Journal of Medicinal Chemistry, 45(11), 5246-5254. [Link]

-

Di Mola, A., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(7), 643. [Link]

-

Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-287. [Link]

-

Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

-

Rehuman, A. S., et al. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Journal of an-Najah University for Research-B (Humanities), 38(10). [Link]

-

Murineddu, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

-

Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128601. [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529–7544. [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

-

ResearchGate. (2025). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

-

Di Cesare, M. A., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]

-

ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

-

Caliendo, G., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(11), 5946. [Link]

-

Gąsiorowska, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

-

University of Catania Institutional Repository. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: The Role of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

An In-depth Technical Guide on the Role of the 4-Substituted Piperidine Scaffold in CNS Drug Discovery

A Focus on Serotonin and Dopamine Receptor Modulation

As a Senior Application Scientist, it is crucial to begin with a foundational clarification. The compound Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is not recognized as a pharmacologically active agent with a distinct mechanism of action. Instead, its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, unequivocally identifies it as a synthetic intermediate. Such intermediates are stable, well-defined chemical building blocks used in the multi-step synthesis of more complex, biologically active molecules.

The piperidine ring, and specifically the 4-substituted piperidine motif, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs.[1] This guide, therefore, will pivot from the intermediate itself to the compelling pharmacology of the final drug molecules that are constructed using this and similar piperidine-based scaffolds. We will delve into the mechanism of action of drugs targeting Central Nervous System (CNS) receptors, particularly serotonin and dopamine receptors, where the 4-substituted piperidine moiety is a critical pharmacophoric element.

The 4-Substituted Piperidine: A Privileged Scaffold in CNS Drug Design

The piperidine heterocycle is a ubiquitous feature in pharmaceuticals, especially those targeting the CNS.[2] Its significance stems from a combination of favorable physicochemical and pharmacological properties:

-

Structural Versatility: The chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, which is critical for selective binding to complex biological targets like G-protein coupled receptors (GPCRs).

-

Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can be crucial for forming key ionic interactions with acidic residues (e.g., aspartic acid) in receptor binding pockets. Furthermore, the overall scaffold allows for a fine-tuning of lipophilicity, which governs a drug's ability to cross the blood-brain barrier.

-

Pharmacokinetic Profile: The piperidine ring is generally metabolically stable and contributes to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the "druggability" of the molecule.[1]

The compound this compound serves as a precursor to a deprotected 4-(methylcarbamoyl)piperidine. This deprotected amine can then be elaborated through various chemical reactions to build the final active pharmaceutical ingredient.

Mechanism of Action: Modulating Serotonin and Dopamine Pathways

Many successful antipsychotic and antidepressant drugs feature a 4-substituted piperidine core. This motif is particularly effective in modulating the activity of serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.

Key Molecular Targets: 5-HT₂ₐ and D₂ Receptors

-

Serotonin 2A (5-HT₂ₐ) Receptor: A GPCR coupled to the Gq/11 signaling pathway. Its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Antagonism of 5-HT₂ₐ receptors is a key mechanism of action for atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects.

-

Dopamine 2 (D₂) Receptor: A GPCR coupled to the Gi/o signaling pathway. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA). Blockade (antagonism) of D₂ receptors in the mesolimbic pathway is the primary mechanism by which antipsychotic drugs reduce the positive symptoms of schizophrenia (e.g., hallucinations, delusions). The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is crucial for anchoring ligands to the 5-HT₂ₐ receptor.[3]

The Signaling Cascades

The interaction of a 4-substituted piperidine-containing ligand with these receptors triggers or blocks specific intracellular signaling pathways.

Figure 2: Experimental workflow for characterizing the mechanism of action of a novel CNS compound.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This protocol determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To quantify the binding affinity of the test compound for the human D₂ and 5-HT₂ₐ receptors.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human D₂ or 5-HT₂ₐ receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

A fixed concentration of radioligand (e.g., [³H]Spiperone for D₂; [³H]Ketanserin for 5-HT₂ₐ) at a concentration near its Kd.

-

A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Cell membranes (typically 10-20 µg of protein per well).

-

-

Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D₂).

-

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound ligand passes through.